molecular formula C21H17NO B3360184 5-methoxy-2,3-diphenyl-1H-indole CAS No. 88530-86-3

5-methoxy-2,3-diphenyl-1H-indole

Cat. No.: B3360184
CAS No.: 88530-86-3
M. Wt: 299.4 g/mol
InChI Key: BEKMTIOUFPBUQI-UHFFFAOYSA-N
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Description

5-methoxy-2,3-diphenyl-1H-indole is an organic compound that belongs to the class of indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The linear formula of this compound is C21H17N .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a topic of interest among researchers . Various methods have been used, including condensation reactions, Ir-catalyzed reductive alkylation, and arylation reactions using a palladium acetate catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular weight of 283.376 .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to undergo various chemical reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .

Mechanism of Action

While the specific mechanism of action for 5-methoxy-2,3-diphenyl-1H-indole is not mentioned in the sources, indole derivatives in general have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Properties

IUPAC Name

5-methoxy-2,3-diphenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-23-17-12-13-19-18(14-17)20(15-8-4-2-5-9-15)21(22-19)16-10-6-3-7-11-16/h2-14,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMTIOUFPBUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291587
Record name 1H-Indole,5-methoxy-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88530-86-3
Record name NSC76681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole,5-methoxy-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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